Comprehensive Technical Guide: Physical and Chemical Properties of 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile
Comprehensive Technical Guide: Physical and Chemical Properties of 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile
Executive Summary
In the realm of modern heterocyclic chemistry, polyfunctionalized pyridine scaffolds serve as critical precursors for the synthesis of complex bicyclic and polycyclic systems. 5-Acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile (CAS: 303146-28-3) is a highly versatile building block characterized by its densely packed reactive sites[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and proven synthetic methodologies, designed specifically for researchers in drug discovery and advanced materials science.
Structural Analysis and Chemical Logic
The molecular architecture of 5-acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile is defined by a central pyridine core (nicotinonitrile) substituted with three highly orthogonal functional groups. This specific arrangement allows for selective, sequential functionalization without the need for complex protecting group strategies.
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3-Carbonitrile Group (-CN): Acts as a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic attack while also serving as an electrophilic center for intramolecular cyclizations[2].
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2-(2-Butenylsulfanyl) Group (-S-Crotyl): The thioether linkage is not merely a structural appendage; the allylic nature of the butenyl chain makes it highly susceptible to base-catalyzed deprotonation, facilitating downstream Thorpe-Ziegler cyclizations[3].
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5-Acetyl Group (-COCH₃): Provides a site for condensation reactions, such as enamine formation or reaction with hydrazines to form pyrazolo-fused systems[2].
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6-Methyl Group (-CH₃): Offers steric shielding and can be functionalized under radical conditions if necessary.
Caption: Logical mapping of reactive sites in 5-acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile.
Quantitative Physical and Chemical Data
Accurate physical data is paramount for reaction design, purification, and analytical verification. The table below synthesizes the core properties of the compound based on structural databases and analogous thioether derivatives[1].
| Property | Value / Description |
| Chemical Name | 5-Acetyl-2-[(2E)-but-2-en-1-ylsulfanyl]-6-methylpyridine-3-carbonitrile |
| CAS Registry Number | 303146-28-3 |
| Molecular Formula | C₁₃H₁₄N₂OS |
| Molecular Weight | 246.33 g/mol |
| SMILES String | C/C=C/CSC1=NC(=C(C=C1C#N)C(=O)C)C |
| Physical State | Pale yellow to off-white crystalline solid (typical for this class) |
| Solubility Profile | Soluble in DMF, DMSO, CH₂Cl₂, and hot Ethanol; Insoluble in Water |
| Reactivity Hazards | Stable under standard conditions; incompatible with strong oxidizing agents |
Synthetic Pathways and Mechanistic Insights
The synthesis of 2-alkylthio-nicotinonitriles typically relies on the S-alkylation of a 2-thioxo-1,2-dihydropyridine precursor[3]. This approach is highly efficient and regioselective, favoring S-alkylation over N-alkylation due to the high polarizability and nucleophilicity of the sulfur atom in the thiolate intermediate[2].
Upstream Synthesis: Forming the Thioxo Precursor
The foundational precursor, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is synthesized via a multi-component condensation. Acetylacetone is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enamine intermediate. Subsequent treatment with cyanothioacetamide in the presence of a base (e.g., sodium ethoxide) drives ring closure to form the highly stable 2-thioxo pyridine core[2].
Downstream Application: Thorpe-Ziegler Cyclization
The true value of 5-acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile lies in its ability to undergo intramolecular cyclization. Under strongly basic conditions, the α-carbon of the butenylsulfanyl group is deprotonated. The resulting carbanion attacks the adjacent electrophilic nitrile carbon, forming a thieno[2,3-b]pyridine bicycle—a privileged scaffold in medicinal chemistry[3].
Caption: Workflow from S-alkylation to Thorpe-Ziegler cyclization yielding thieno[2,3-b]pyridines.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly detailed to allow researchers to troubleshoot and optimize.
Protocol A: S-Alkylation Synthesis of the Title Compound
Objective: Regioselective functionalization of the exocyclic sulfur atom.
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Thiolate Generation:
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Action: Suspend 10 mmol of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in 30 mL of absolute ethanol. Add 10 mmol (0.4 g) of NaOH dissolved in a minimal volume of distilled water[2][3].
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Causality: NaOH deprotonates the thione tautomer. The equilibrium shifts entirely to the thiolate anion, which is significantly more nucleophilic than the nitrogen atom, ensuring regioselective S-alkylation. Ethanol acts as a polar protic solvent that stabilizes the transition state without hydrolyzing the nitrile.
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Electrophilic Addition:
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Action: To the stirring mixture at room temperature, add 10 mmol of 1-bromo-2-butene (crotyl bromide) dropwise over 10 minutes.
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Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of bis-alkylation or unwanted side reactions. Room temperature is strictly maintained because the allylic halide is highly reactive; elevated temperatures could trigger premature cyclization.
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Reaction Maturation & Workup:
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Action: Stir for 2 hours. Pour the mixture onto 100 g of crushed ice and acidify dropwise with 1M HCl until a precipitate fully forms.
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Causality: Acidification quenches any residual base and protonates unreacted starting materials, driving the hydrophobic thioether product out of the aqueous phase.
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Purification:
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Action: Filter the solid under vacuum, wash with cold water, and recrystallize from an Ethanol/DMF mixture.
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Protocol B: Base-Catalyzed Thorpe-Ziegler Cyclization
Objective: Conversion of the thioether into a bicyclic thieno[2,3-b]pyridine.
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Activation:
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Action: Dissolve 5 mmol of the purified 5-acetyl-2-(2-butenylsulfanyl)-6-methylnicotinonitrile in 15 mL of anhydrous DMF. Add a catalytic amount of sodium ethoxide (NaOEt) or DBU.
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Causality: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the butenylsulfanyl chain. DMF provides a polar aprotic environment that leaves the resulting carbanion unsolvated and highly reactive.
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Cyclization:
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Action: Heat the reaction mixture to 80°C for 3–4 hours, monitoring via TLC (Hexane:EtOAc 7:3).
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Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the carbanion onto the sp-hybridized carbon of the nitrile group.
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Isolation:
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Action: Cool the mixture to room temperature and pour into ice water. Filter and dry the resulting bicyclic compound.
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References
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